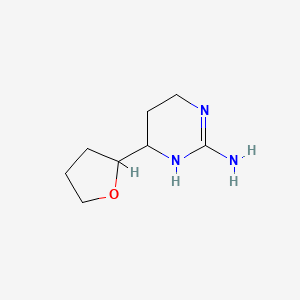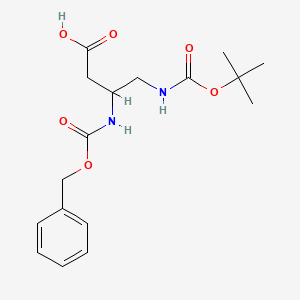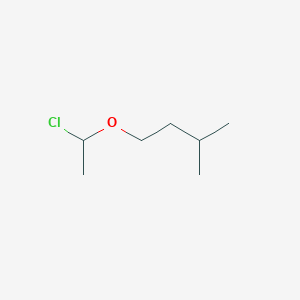
1-(1-Chloroethoxy)-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chloroethoxy)-3-methylbutane is an organic compound characterized by its unique structure, which includes a chloroethoxy group attached to a methylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethoxy)-3-methylbutane can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with 1-chloroethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled temperature conditions are crucial to maximize the production rate and purity of the compound.
化学反応の分析
Types of Reactions: 1-(1-Chloroethoxy)-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1-(1-Hydroxyethoxy)-3-methylbutane.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Elimination Conditions: Strong bases like potassium tert-butoxide.
Major Products:
Substitution: 1-(1-Hydroxyethoxy)-3-methylbutane.
Elimination: Alkenes such as 3-methyl-1-butene.
Oxidation: Ketones or aldehydes depending on the specific reaction conditions.
科学的研究の応用
1-(1-Chloroethoxy)-3-methylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the development of new materials with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and solvents.
作用機序
The mechanism by which 1-(1-Chloroethoxy)-3-methylbutane exerts its effects depends on the specific reaction it undergoes. For instance, in substitution reactions, the chloro group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound is converted to a ketone or aldehyde via the transfer of oxygen atoms from the oxidizing agent.
類似化合物との比較
1-(2-Chloroethoxy)-3-methylbutane: Similar structure but with the chloroethoxy group attached at a different position.
1-(1-Bromoethoxy)-3-methylbutane: Bromine instead of chlorine, leading to different reactivity.
1-(1-Chloroethoxy)-2-methylpropane: Different backbone structure, affecting its chemical properties.
Uniqueness: 1-(1-Chloroethoxy)-3-methylbutane is unique due to its specific structural arrangement, which influences its reactivity and applications. The position of the chloroethoxy group and the methylbutane backbone make it distinct from other similar compounds, providing unique opportunities for its use in various chemical reactions and applications.
特性
分子式 |
C7H15ClO |
|---|---|
分子量 |
150.64 g/mol |
IUPAC名 |
1-(1-chloroethoxy)-3-methylbutane |
InChI |
InChI=1S/C7H15ClO/c1-6(2)4-5-9-7(3)8/h6-7H,4-5H2,1-3H3 |
InChIキー |
ZTAQZZRFUJEQJH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


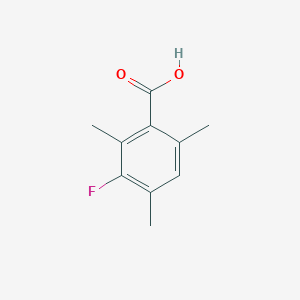
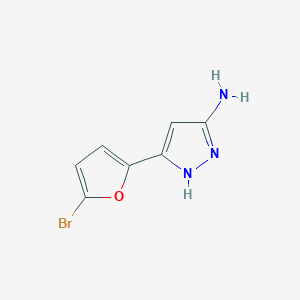
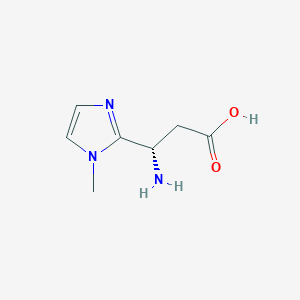
amine](/img/structure/B13313710.png)
![1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13313717.png)
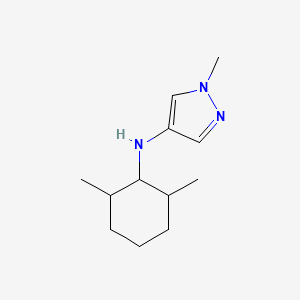
![4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol](/img/structure/B13313726.png)
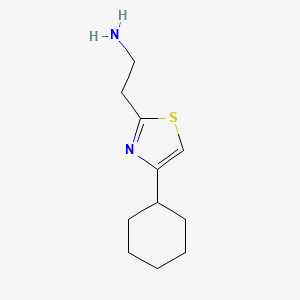


![1-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]pyrrolidin-3-amine](/img/structure/B13313762.png)
